molecular formula C10H11F3N2O B1387556 6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 908111-34-2

6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Número de catálogo B1387556
Número CAS: 908111-34-2
Peso molecular: 232.2 g/mol
Clave InChI: OFQAFLDKWBQAJI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of a similar compound, nirmatrelvir MTBE solvate, was synthesized from the starting material methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo [3.1.0]hexane-2-carboxylate, HCl salt in six steps . Compound (20), used in the fourth step of Scheme 1A, is synthesized in two reactions . Another source mentions a process for the preparation of 6, 6-dimethyl-3-azabicyclo- [3.1.0]-hexane compounds and enantiomeric salts thereof .

Aplicaciones Científicas De Investigación

Antiviral Drug Development

Specific Scientific Field

Medicinal chemistry and drug discovery

Summary of the Application

This compound plays a crucial role in antiviral drug development. For instance, it is a key intermediate in the synthesis of boceprevir , a protease inhibitor used to treat hepatitis C virus (HCV) infections . The compound’s unique structure and functional groups make it valuable for designing novel antiviral agents.

Experimental Procedures

Results and Outcomes

The compound serves as an essential building block for antiviral drug candidates. Researchers evaluate its efficacy against specific viruses, assess toxicity, and optimize its pharmacokinetic properties. Quantitative data on potency (e.g., IC50 values) and safety profiles guide further drug development.

COVID-19 Therapeutics

Specific Scientific Field

Virology and drug discovery

Summary of the Application

In the context of the COVID-19 pandemic, this compound contributes to the synthesis of pf-07321332 , an oral medication developed by Pfizer for COVID-19 treatment . Pf-07321332 inhibits the SARS-CoV-2 main protease, a critical enzyme for viral replication.

Experimental Procedures

Results and Outcomes

Pf-07321332 shows promising antiviral activity against SARS-CoV-2. Clinical trials assess its safety, efficacy, and pharmacokinetics in COVID-19 patients. Quantitative data on viral load reduction and patient outcomes guide its use in clinical practice.

These applications highlight the versatility and importance of 6,6-Dimethyl-3-(trifluoromethyl)-6,7-dihydro-1H-indazol-4(5H)-one in advancing antiviral research. Researchers continue to explore its potential in other therapeutic areas as well .

Propiedades

IUPAC Name

6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydro-1H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-9(2)3-5-7(6(16)4-9)8(15-14-5)10(11,12)13/h3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQAFLDKWBQAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657814
Record name 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

CAS RN

908111-34-2
Record name 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 3
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 4
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 5
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 6
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Citations

For This Compound
3
Citations
MF Cheng, LC Ou, SC Chen, WT Chang… - Bioorganic & Medicinal …, 2014 - Elsevier
The μ-opioid receptor (MOR) is the major opioid receptor targeted by most analgesics in clinical use. However, the use of all known MOR agonists is associated with severe adverse …
Number of citations: 15 www.sciencedirect.com
S Saha, D Pal, SB Nimse - Current Topics in Medicinal …, 2022 - ingentaconnect.com
Background: In this fast-growing lifestyle, humans are in the race against time to cope up with busy schedule. Less exercise, consumption of high calorie-low fiber food and stress take …
Number of citations: 4 www.ingentaconnect.com
S Zhu, Q Shen, Y Gao, L Wang, Y Fang… - Journal of medicinal …, 2020 - ACS Publications
Herein, a series of HSP90 inhibitor–SN38 conjugates through ester and carbamate linkage in the 20-OH and 10-OH positions of SN38 were developed for improving the tumor-specific …
Number of citations: 11 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.